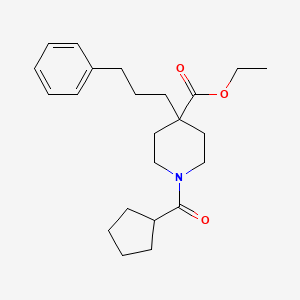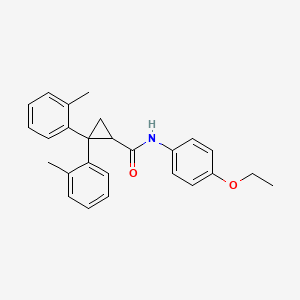
4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, making it an ideal candidate for scientific research.
Mécanisme D'action
The mechanism of action of 4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole is not fully understood. However, studies have shown that this compound has a unique mode of action that involves the inhibition of various enzymes and signaling pathways. This mechanism of action makes it an ideal candidate for drug development.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole has various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and modulate the immune system. These effects make it a promising candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole in lab experiments is its unique chemical structure and properties. This compound has a high degree of selectivity and potency, making it an ideal candidate for various assays. However, one of the limitations of using this compound is its high cost and limited availability.
Orientations Futures
There are several future directions for research on 4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole. One of the most promising areas of research is the development of new drugs based on this compound. Another area of research is the study of its mechanism of action and the identification of new targets for drug development. Additionally, there is a need for more studies to evaluate the safety and efficacy of this compound in vivo.
Conclusion:
In conclusion, 4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole is a unique chemical compound that has shown significant potential in various scientific fields. This compound has a unique chemical structure and properties, making it an ideal candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole can be achieved using various methods. One of the commonly used methods involves the reaction of 4-(4-chlorophenyl)-5-phenyl-2-nitrophenyl-1H-imidazole with trimethyl orthoformate in the presence of a catalyst. This method has been proven to be efficient and yields high-quality products.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry. This compound has shown significant potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-28-19-14-13-18(22(29-2)23(19)30-3)24-26-20(15-7-5-4-6-8-15)21(27-24)16-9-11-17(25)12-10-16/h4-14H,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLIBDSOZRHLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B5038771.png)
![3-bromo-4-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5038775.png)
![N-(3-fluoro-4-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B5038776.png)
![ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5038779.png)
![1-(2-chloro-4-nitrophenyl)-4-[5-(4-chlorophenyl)-2-furoyl]piperazine](/img/structure/B5038780.png)


![N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5038796.png)


![{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone hydrochloride](/img/structure/B5038824.png)
![4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide](/img/structure/B5038836.png)
![1-(5-bromo-2-thienyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone dihydrobromide](/img/structure/B5038840.png)